

An In-depth Technical Guide to Cyclohexyl Phenylcarbamate: Properties, Synthesis, and Analytical Characterization

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Compound of Interest

Compound Name: Cyclohexyl phenylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexyl phenylcarbamate, a molecule of significant interest in various scientific domains, warrants a comprehensive understanding of its physicochemical properties and analytical profiles. This guide, intended for researchers, scientists, and professionals in drug development, provides a detailed exploration of this compound, moving beyond basic data to offer insights into its synthesis, characterization, and potential applications. As a Senior Application Scientist, the following discourse is structured to not only present technical data but also to elucidate the underlying principles and experimental considerations.

Molecular Identity and Structure

Cyclohexyl phenylcarbamate, systematically named cyclohexyl N-phenylcarbamate, is a carbamate ester characterized by a cyclohexyl group attached to the oxygen of the carbamate functionality and a phenyl group on the nitrogen atom.

Table 1: Compound Identification

Identifier	Value	Source
CAS Number	3770-95-4	[1]
PubChem CID	246597	[1]
Molecular Formula	C ₁₃ H ₁₇ NO ₂	[1]
Molecular Weight	219.28 g/mol	[1]
IUPAC Name	cyclohexyl N-phenylcarbamate	[1]
Synonyms	Cyclohexyl carbanilate, NSC 59905	[1][2]
InChI	InChI=1S/C13H17NO2/c15-13(14-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,14,15)	[1]
SMILES	C1CCC(CC1)OC(=O)NC2=CC=CC=C2	[1]

The structural arrangement of **cyclohexyl phenylcarbamate**, with its aromatic and aliphatic moieties linked by a carbamate bridge, imparts a unique combination of properties that influence its reactivity, stability, and biological interactions.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **cyclohexyl phenylcarbamate** is fundamental for its application in research and development.

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, formulation, and application.

Table 2: Physical Properties of **Cyclohexyl Phenylcarbamate**

Property	Value	Source
Melting Point	85-86 °C	
Boiling Point	296 °C	
Appearance	White solid	[3]
Water Solubility	12.78 mg/L at 25 °C (estimated)	[4]
XLogP3	3.3	[5]

The limited aqueous solubility and moderate lipophilicity, as indicated by the XLogP3 value, suggest that **cyclohexyl phenylcarbamate** is more soluble in organic solvents. While specific quantitative data for a wide range of organic solvents is not readily available, its structure suggests good solubility in solvents like dichloromethane, ethyl acetate, and acetone.

Chemical Properties and Reactivity

The carbamate functional group is the primary determinant of the chemical reactivity of **cyclohexyl phenylcarbamate**. Carbamates are generally stable but can undergo hydrolysis under acidic or basic conditions, although they are typically more resistant to hydrolysis than esters. The stability of the carbamate bond is attributed to the resonance delocalization of the nitrogen lone pair with the carbonyl group.

The thermal decomposition of carbamates can proceed via different pathways, often leading to the formation of an isocyanate and an alcohol. For **cyclohexyl phenylcarbamate**, thermal stress could potentially lead to the formation of phenyl isocyanate and cyclohexanol.

Synthesis of Cyclohexyl Phenylcarbamate

The synthesis of carbamates can be achieved through several routes. A common and effective method for the preparation of **cyclohexyl phenylcarbamate** involves the reaction of phenyl isocyanate with cyclohexanol. This reaction is typically carried out in an aprotic solvent and may be catalyzed by a base.

Experimental Protocol: Synthesis from Phenyl Isocyanate and Cyclohexanol

This protocol outlines a laboratory-scale synthesis of **cyclohexyl phenylcarbamate**. The causality behind the choice of reagents and conditions lies in the nucleophilic addition of the hydroxyl group of cyclohexanol to the electrophilic carbonyl carbon of phenyl isocyanate.

Materials:

- Phenyl isocyanate
- Cyclohexanol
- Anhydrous toluene
- Triethylamine (catalyst)
- Anhydrous magnesium sulfate
- Hexane
- Ethyl acetate

Equipment:

- Round-bottom flask
- Reflux condenser with a drying tube
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Büchner funnel and filter flask

Procedure:

- In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser fitted with a drying tube, dissolve cyclohexanol (1.0 equivalent) in anhydrous toluene.
- Add a catalytic amount of triethylamine (e.g., 0.1 equivalents) to the solution.
- While stirring the solution at room temperature, add phenyl isocyanate (1.0 equivalent) dropwise. An exothermic reaction may be observed.
- After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 2-4 hours to ensure the reaction goes to completion.
- Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate solvent system. The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.
- Once the reaction is complete, allow the mixture to cool to room temperature.
- Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate followed by brine.
- Separate the organic layer and dry it over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system, such as hexane-ethyl acetate, to yield pure **cyclohexyl phenylcarbamate** as a white solid.



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Caption: Workflow for the synthesis of **cyclohexyl phenylcarbamate**.

Analytical Characterization

The unambiguous identification and purity assessment of synthesized **cyclohexyl phenylcarbamate** are crucial for its use in any application. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Analysis

- ^1H NMR: The proton NMR spectrum of **cyclohexyl phenylcarbamate** is expected to show distinct signals for the aromatic protons of the phenyl group (typically in the range of 7.0-7.5 ppm), the methine proton of the cyclohexyl group attached to the oxygen (downfield shift due to the electronegative oxygen), and the methylene protons of the cyclohexyl ring (in the aliphatic region, typically 1.0-2.0 ppm). The NH proton of the carbamate group will appear as a broad singlet, and its chemical shift can be solvent-dependent.
- ^{13}C NMR: The carbon NMR spectrum will exhibit characteristic signals for the carbonyl carbon of the carbamate (around 155 ppm), the aromatic carbons of the phenyl ring, and the carbons of the cyclohexyl ring.

The IR spectrum of **cyclohexyl phenylcarbamate** provides key information about its functional groups. Expected characteristic absorption bands include:

- N-H stretch: A sharp peak around 3300 cm^{-1} corresponding to the N-H bond of the carbamate.
- C=O stretch: A strong absorption band in the region of $1700\text{-}1730\text{ cm}^{-1}$ for the carbonyl group of the carbamate.
- C-O stretch: Bands in the $1200\text{-}1250\text{ cm}^{-1}$ region corresponding to the C-O stretching vibrations of the carbamate ester.
- Aromatic C-H stretch: Peaks above 3000 cm^{-1} .
- Aliphatic C-H stretch: Peaks below 3000 cm^{-1} .

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For **cyclohexyl phenylcarbamate**, the molecular ion peak (M^+) would be observed at $m/z = 219$. The fragmentation pattern may show characteristic losses of the cyclohexyl group or other fragments related to the carbamate linkage.

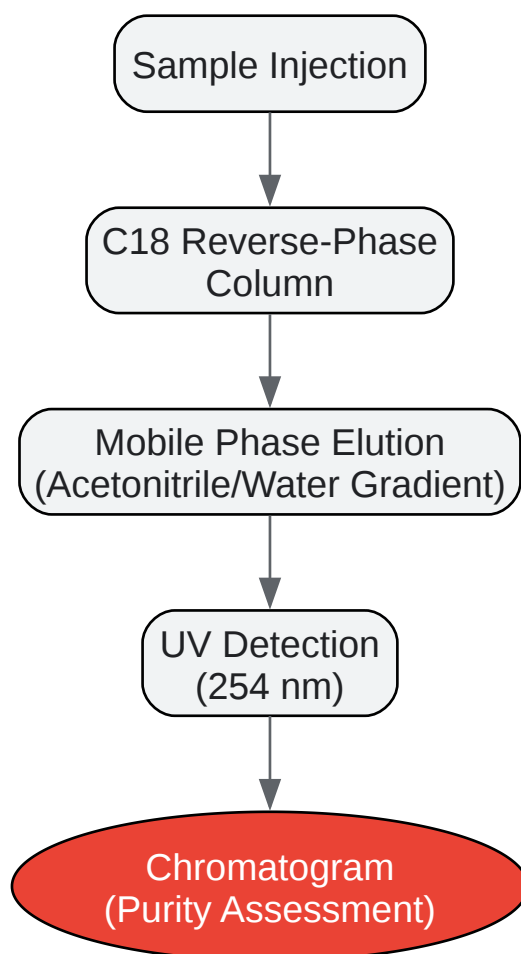
Chromatographic Analysis

HPLC is a powerful technique for assessing the purity of **cyclohexyl phenylcarbamate**. A reverse-phase HPLC method would be suitable for its analysis.

Illustrative HPLC Method:

- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 μ m).
- Mobile Phase: A gradient of acetonitrile and water.
- Detection: UV detection at a wavelength where the phenyl group absorbs (e.g., 254 nm).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 μ L.

This method allows for the separation of **cyclohexyl phenylcarbamate** from potential impurities and starting materials.



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Caption: General workflow for HPLC analysis of **cyclohexyl phenylcarbamate**.

Due to the thermal lability of many carbamates, GC analysis can be challenging. However, with appropriate techniques such as cool on-column injection and fast temperature programming, thermal degradation can be minimized. GC coupled with mass spectrometry (GC-MS) can provide both separation and structural information.

Applications and Research Directions

While **cyclohexyl phenylcarbamate** is listed as a skin conditioning agent in cosmetic formulations, its structural motifs suggest potential for broader research applications, particularly in the fields of medicinal chemistry and materials science.[5]

- **Drug Development:** The carbamate linkage is a common feature in many pharmaceutical agents. The combination of a lipophilic cyclohexyl group and an aromatic phenyl group in **cyclohexyl phenylcarbamate** makes it an interesting scaffold for the design of new bioactive molecules. Related structures have been investigated for their potential as enzyme inhibitors or receptor modulators.
- **Materials Science:** The rigid phenyl group and the flexible cyclohexyl group, connected by the polar carbamate linker, could impart interesting properties for the development of novel polymers, liquid crystals, or other functional materials.

Safety and Handling

Cyclohexyl phenylcarbamate is classified as harmful if swallowed (Acute Toxicity 4, Oral).[1] Standard laboratory safety precautions should be followed when handling this compound.

- **Personal Protective Equipment (PPE):** Wear safety glasses, gloves, and a lab coat.
- **Handling:** Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials.

For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of the physical and chemical properties, synthesis, and analytical characterization of **cyclohexyl phenylcarbamate**. By understanding these fundamental aspects, researchers and scientists can better utilize this compound in their respective fields, from developing new analytical methods to exploring its potential in drug discovery and materials science. The provided experimental protocols and analytical workflows serve as a practical resource for the scientific community.

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